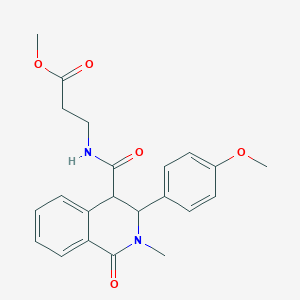
Methyl 3-(3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-甲氧基苯基)-2-甲基-1-氧代-1,2,3,4-四氢异喹啉-4-羧酰胺)丙酸甲酯是一种复杂的结构独特的有机化合物,它结合了多种官能团
准备方法
合成路线和反应条件
3-(3-(4-甲氧基苯基)-2-甲基-1-氧代-1,2,3,4-四氢异喹啉-4-羧酰胺)丙酸甲酯的合成通常涉及多个步骤。一种常见的路线包括以下步骤:
异喹啉核心结构的形成: 这可以通过 Pictet-Spengler 反应实现,其中芳香醛与胺反应生成异喹啉核心结构。
甲氧基苯基的引入:
羧酰胺基的形成: 这可以通过使中间体与合适的羧酸衍生物反应来实现。
酯化: 最后一步涉及羧酸基的酯化,形成甲酯。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器、催化剂的高通量筛选以及其他过程强化技术。
化学反应分析
反应类型
3-(3-(4-甲氧基苯基)-2-甲基-1-氧代-1,2,3,4-四氢异喹啉-4-羧酰胺)丙酸甲酯可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,从而可能改变其反应性和性质。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常见的还原剂包括氢化铝锂、硼氢化钠和催化氢化。
取代: 常见的取代反应试剂包括卤素、亲核试剂和亲电试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生酮或醛,而还原可能产生醇或胺。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的构建块。
生物学: 它可能具有作为生物活性化合物的潜力,在药物发现和开发中具有应用价值。
医学: 可以研究该化合物在治疗涉及中枢神经系统的疾病方面的潜在治疗效果。
工业: 该化合物可用于开发具有独特性能的新材料。
作用机制
3-(3-(4-甲氧基苯基)-2-甲基-1-氧代-1,2,3,4-四氢异喹啉-4-羧酰胺)丙酸甲酯的作用机制将取决于其具体的应用。在生物学环境中,该化合物可能与特定的分子靶标相互作用,例如酶或受体,以发挥其作用。所涉及的途径可能包括信号转导、基因表达和代谢过程。
相似化合物的比较
类似化合物
- 3-(4-羟基-3-甲氧基苯基)丙酸甲酯
- 3-(3-羟基-4-甲氧基苯基)丙酸甲酯
- 3-(4-甲氧基苯基)丙酸乙酯
独特性
3-(3-(4-甲氧基苯基)-2-甲基-1-氧代-1,2,3,4-四氢异喹啉-4-羧酰胺)丙酸甲酯因其官能团的组合及其在多种应用中的潜力而独一无二。其结构允许进行广泛的化学修饰,使其成为研究和工业应用的多功能化合物。
属性
分子式 |
C22H24N2O5 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
methyl 3-[[3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C22H24N2O5/c1-24-20(14-8-10-15(28-2)11-9-14)19(21(26)23-13-12-18(25)29-3)16-6-4-5-7-17(16)22(24)27/h4-11,19-20H,12-13H2,1-3H3,(H,23,26) |
InChI 键 |
MCWYNBYXJHXSQO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC(=O)OC)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12168148.png)

![1-(4-Methylphenyl)-3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B12168162.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12168164.png)

![3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12168177.png)
![N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12168178.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B12168180.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12168185.png)
![1-(Piperidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B12168199.png)
![N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12168205.png)
![benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12168212.png)
![propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate](/img/structure/B12168221.png)
![methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12168224.png)
